molecular formula C14H11NO B14154280 1-Phenyl-2-(phenylimino)ethanone CAS No. 1865-10-7

1-Phenyl-2-(phenylimino)ethanone

Cat. No.: B14154280
CAS No.: 1865-10-7
M. Wt: 209.24 g/mol
InChI Key: IEVWCXLDHDCOHL-UHFFFAOYSA-N
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Description

1-Phenyl-2-(phenylimino)ethanone (CAS 5883-81-8) is a chemical compound with the molecular formula C14H13NO and an average mass of 211.26 g/mol . This compound serves as a foundational chemical scaffold in medicinal chemistry research, particularly in the development of novel therapeutic agents. Scientific studies have identified its core structure, 1-phenyl-2-(phenylamino)ethanone, as a promising pharmacophore for the inhibition of the MCR-1 enzyme . The MCR-1 protein is a plasmid-mediated transferable colistin resistance gene that poses a serious global health threat by rendering polymyxins, which are last-line antibiotics, ineffective against multidrug-resistant gram-negative bacteria . Researchers have utilized this compound as a key intermediate in the synthesis of derivatives that demonstrate potent MCR-1 inhibitory activity . Mechanism of action studies suggest that active derivatives occupy the cavity of the MCR-1 catalytic domain and interact with key amino acids Glu246 and Thr285 via hydrogen bonds, thereby inhibiting the protein's activity and restoring bacterial susceptibility to colistin . This research provides a potential avenue to overcome colistin resistance, making this compound a valuable building block for researchers in infectious disease and antibiotic discovery. This product is intended for research purposes only and is not intended for human or veterinary therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1865-10-7

Molecular Formula

C14H11NO

Molecular Weight

209.24 g/mol

IUPAC Name

1-phenyl-2-phenyliminoethanone

InChI

InChI=1S/C14H11NO/c16-14(12-7-3-1-4-8-12)11-15-13-9-5-2-6-10-13/h1-11H

InChI Key

IEVWCXLDHDCOHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=NC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Strategies for 1 Phenyl 2 Phenylimino Ethanone

Classical Condensation Routes to 1-Phenyl-2-(phenylimino)ethanone

The most fundamental and classical approach to synthesizing this compound involves the direct condensation of an α-dicarbonyl compound with a primary amine. Specifically, the reaction between phenylglyoxal (B86788) and aniline (B41778) serves as the primary route to the target molecule.

In this reaction, the more reactive aldehyde group of phenylglyoxal is attacked by the nucleophilic nitrogen of aniline, leading to the formation of a hemiaminal intermediate. Subsequent dehydration of this unstable intermediate yields the final imine product, this compound. This process is typically carried out in a suitable solvent that allows for the removal of water, thereby driving the equilibrium towards the product. The reaction is foundational for the formation of α-imino ketones, which are often generated in situ as reactive intermediates for subsequent transformations. nih.govacs.org

Research has shown that the condensation of phenylglyoxal and aniline derivatives is a key step in the synthesis of more complex molecules, such as 2-arylindoles, under specific catalytic conditions. researchgate.net The initial imine formation is a crucial and well-established transformation in organic chemistry.

Novel and Green Chemistry Approaches in the Synthesis of this compound

In response to the growing need for sustainable chemical processes, several novel and green chemistry approaches have been developed for the synthesis of α-imino ketones, including this compound. These methods aim to reduce waste, eliminate hazardous solvents and catalysts, and improve energy efficiency.

Catalyst-Free Synthetic Pathways

The synthesis of α-imino ketones can be achieved without the need for a catalyst, representing a significant advancement in green chemistry. One prominent method is through mechanochemical grinding. Research has demonstrated that the in situ formation of α-imino ketones from the corresponding α-ketoaldehyde (like phenylglyoxal) and a primary amine (like aniline) can be accomplished by milling the reactants together. acs.org This process proceeds at room temperature without any catalytic additives. acs.orgnih.gov

Another approach to catalyst-free synthesis involves conducting reactions under solvent-free conditions, where the reactants themselves form the reaction medium. For related multicomponent reactions, such as the Strecker synthesis of α-aminonitriles, the elimination of both catalyst and solvent has been shown to be highly effective, yielding products rapidly and in high purity. organic-chemistry.org These principles are directly applicable to the condensation of phenylglyoxal and aniline, which can proceed thermally under neat conditions.

Solvent-Free Synthesis Protocols

Solvent-free synthesis is a cornerstone of green chemistry, and its application to the formation of this compound is primarily achieved through mechanochemistry. By milling the solid reactants, or with the addition of a minimal amount of liquid (liquid-assisted grinding, LAG), the reaction proceeds efficiently without the need for bulk solvents. acs.orgchemsrc.com This dramatically reduces chemical waste and simplifies product purification.

The benefits of solvent-free conditions have been widely documented for related condensation reactions. For instance, the synthesis of β-enamino ketones and esters has been successfully performed under solvent-free conditions, leading to high yields, shorter reaction times, and easy recovery of catalysts where used. researchgate.net Similarly, the catalyst-free, solvent-free synthesis of α-aminonitriles from aldehydes and amines highlights the efficiency of this approach. organic-chemistry.org These established protocols underscore the viability and advantages of a solvent-free synthesis for this compound.

Table 1: Comparison of Solvent-Free Synthetic Methods for Imines and Enamines
MethodReactantsConditionsKey AdvantagesReference
Mechanochemical Grindingα-Ketoaldehydes, Primary AminesBall milling, room temperature, catalyst-freeNo solvent, no catalyst, high efficiency acs.org
Neat ReactionAldehydes, Amines, TMSCNNo solvent, catalyst-free, short reaction timeEnvironmentally friendly, high yields organic-chemistry.org
Catalytic Reactionβ-Dicarbonyls, Primary AminesFe(OTf)₃ catalyst, 70°C, solvent-freeHigh yields, short reaction times, recyclable catalyst researchgate.net

Microwave-Assisted Synthesis of this compound

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. While specific studies focusing solely on the microwave-assisted synthesis of this compound are not prevalent, the principles are well-established through work on analogous systems. The synthesis of β-amino ketones via a one-pot, three-component Mannich reaction is significantly enhanced under microwave irradiation, often in solvent-free conditions. rasayanjournal.co.in

Microwave heating can dramatically reduce reaction times from hours to minutes for the reductive amination of ketones and anilines. researchgate.netmdpi.com For example, the synthesis of quinoline (B57606) derivatives, which involves a condensation step, is achieved in high yield and with short reaction times under microwave irradiation in a dry media. ijesi.org Extrapolating from these findings, a mixture of phenylglyoxal and aniline, potentially adsorbed onto a solid support like silica (B1680970), could be irradiated with microwaves to rapidly and efficiently produce this compound.

Table 2: Examples of Microwave-Assisted Synthesis of Related Carbonyl-Amine Adducts
Product TypeReactantsCatalyst/ConditionsTimeYieldReference
β-Amino KetonesAldehyde, Amine, KetoneSilica Nanoparticles (SNPs), Solvent-free, 80°C5 minHigh rasayanjournal.co.in
Substituted QuinolinesAcetylacetone, AminobenzophenoneMont.K-10, Dry media, 560 W5 minHigh ijesi.org
β-Adrenergic AgonistRaspberry Ketone, OctopaminePt/C or Rh/C, 50°C, H₂ pressure3 hoursHigh mdpi.com

Mechanochemical Synthesis Strategies

Mechanochemical synthesis provides a robust and green alternative to solution-based methods for preparing this compound. As mentioned, the core of this strategy is the in situ formation of the α-imino ketone intermediate by milling an α-ketoaldehyde with a primary amine. nih.govacs.org This one-pot, three-component approach is conducted at room temperature and avoids the need for both solvents and catalysts. acs.orgnih.gov

The process typically involves high-speed vibration milling or ball milling, which provides the energy required to initiate and sustain the reaction between the solid reactants. In some cases, liquid-assisted grinding (LAG), where a small amount of a solvent like acetonitrile (B52724) is added, can enhance the reaction kinetics. acs.org This methodology has been successfully applied to generate α-imino ketones which are then used directly in subsequent reactions, demonstrating its practicality and efficiency. nih.govacs.orgacs.org

Stereoselective Synthesis of Chiral Analogs of this compound

The parent compound, this compound, is achiral. However, the development of stereoselective methods to produce chiral analogs is of great importance for applications in asymmetric synthesis. Chiral α-imino ketones and their derivatives are valuable intermediates.

One major strategy involves the use of chiral auxiliaries, such as N-tert-butanesulfinamide. The condensation of a keto aldehyde with a chiral sulfinamide, such as (S)-tert-butanesulfinamide, produces a chiral N-tert-sulfinyl imino ketone. nih.gov These intermediates are key for controlling the stereochemical outcome of subsequent nucleophilic additions to the imine or ketone moiety, allowing for the diastereoselective synthesis of complex molecules like piperidine (B6355638) alkaloids. nih.govnih.gov

Another advanced approach is the use of chiral catalysts. An efficient method for synthesizing chiral α-amino ketones (the reduction products of α-imino ketones) involves the palladium-catalyzed asymmetric arylation of in situ generated α-keto imines. rsc.orgnih.gov In this process, a chiral palladium(II) complex serves multiple roles, including the generation of the α-keto imine intermediate and the facilitation of an enantioselective insertion of the C=N bond into a Pd-C bond. nih.gov This demonstrates that a prochiral imine can be converted into a chiral product with high enantioselectivity. Electroreductive intramolecular coupling of chiral α-imino esters, derived from amino acids, also provides a pathway to stereospecific formation of chiral cyclic products. acs.org


Multi-Component Reactions Incorporating this compound Scaffolds

Multi-component reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules in a single step, and scaffolds related to this compound are valuable precursors in this regard. The core of this approach often involves the in-situ formation of the α-imino ketone from its constituent parts, which then participates in further reactions.

A notable example is the one-pot, three-component synthesis of complex N-heterocycles. researchgate.net In this methodology, an arylglyoxal monohydrate (such as phenylglyoxal monohydrate, a precursor to the ethanone (B97240) part of the target molecule), an amino-compound (like 2-amino-1,4-naphthoquinone, providing the imino nitrogen and more), and a third component (like indole) are reacted together. researchgate.net This strategy, often catalyzed by an acid such as sulfamic acid, leads to the formation of multiple new bonds and the rapid assembly of intricate structures like 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives. researchgate.net The reaction's efficiency is marked by good yields and short reaction times. researchgate.net

Table 1: Example of a Three-Component Reaction Involving an Arylglyoxal Precursor

Component 1 Component 2 Component 3 Catalyst Resulting Scaffold

This table illustrates a representative multi-component reaction where a phenylglyoxal, the keto-aldehyde precursor to this compound, is a key starting material. researchgate.net

Synthetic Strategies for Derivatization of this compound

The derivatization of the this compound core structure is a key strategy for modulating its chemical properties. Research has focused on modifying both the phenyl ring of the ethanone moiety and the phenyl ring of the imino group. nih.govnih.gov These modifications are typically achieved through two primary synthetic routes that build the desired derivatives from simpler starting materials. nih.gov

Strategy 1: Oxidation of Acetophenones and Subsequent Condensation

This common approach involves a two-step process. First, a substituted acetophenone (B1666503) is oxidized to the corresponding phenylglyoxal. A frequently used oxidizing agent for this transformation is selenium dioxide (SeO₂). The resulting phenylglyoxal is then reacted with a primary amine in an alcohol solvent, such as ethanol, at room temperature to form the final α-imino ketone derivative. nih.gov This method allows for wide variability in all parts of the molecule by simply changing the starting acetophenone or the primary amine. nih.govnih.gov

Strategy 2: Bromination of Acetophenones and Nucleophilic Substitution

An alternative route begins with the α-bromination of a substituted acetophenone, often achieved using copper(II) bromide (CuBr₂). nih.gov The resulting α-bromoacetophenone derivative is then treated with an amine, such as 4-aminobenzoic acid, in an alcoholic solvent. nih.gov The amine displaces the bromide in a nucleophilic substitution reaction to yield the desired derivative of the core structure. nih.gov

Table 2: Selected Examples of Synthesized 1-Phenyl-2-(phenylamino)ethanone Derivatives

Compound ID Ethanone Phenyl Substituent (R') Phenylamino Substituent (R) Synthetic Route
6g 4-Cyclohexyl 4-Carboxy Strategy 1
6h 4-Cyclohexyl 3-Carboxy Strategy 1
6i 4-Cyclohexyl 2-Carboxy Strategy 1
6l 4-Propyl 4-Nitro Strategy 1
6p 4-tert-Butyl 3-Carboxy Strategy 1
6q 4-tert-Butyl 4-Carboxy Strategy 1
8a 4-H 4-Carboxy Strategy 2

| 8b | 4-tert-Butyl | 4-Carboxy | Strategy 2 |

This table summarizes a selection of derivatives based on the 1-phenyl-2-(phenylamino)ethanone scaffold, as described in a study aimed at developing novel MCR-1 inhibitors. nih.govnih.gov The "phenylamino" nomenclature is used in the source literature, though the structure contains the imino functional group.

These synthetic strategies provide robust and flexible methods for accessing a wide range of derivatives, enabling the systematic exploration of structure-activity relationships. nih.govnih.gov

Chemical Reactivity and Transformation Studies of 1 Phenyl 2 Phenylimino Ethanone

Nucleophilic Addition Reactions to the Imine Moiety

The carbon-nitrogen double bond (imine) in 1-phenyl-2-(phenylimino)ethanone is susceptible to nucleophilic attack. The carbon atom of the imine is electrophilic due to the electronegativity of the nitrogen atom.

Strong nucleophiles, such as organometallic reagents (e.g., Grignard reagents) and hydride donors, can add to the imine carbon. youtube.comyoutube.com This addition leads to the formation of a new carbon-carbon or carbon-hydrogen bond, respectively, and results in a tetrahedral intermediate which, upon protonation, yields an amine. The general mechanism involves the attack of the nucleophile on the electrophilic carbon of the C=N bond, breaking the pi bond and placing a negative charge on the nitrogen atom. youtube.comyoutube.com Subsequent protonation of the resulting anion gives the final product.

Weaker nucleophiles can also add to the imine, often requiring acid catalysis to enhance the electrophilicity of the imine carbon. youtube.comlibretexts.org Protonation of the imine nitrogen makes the carbon atom more susceptible to attack by weak nucleophiles like water, alcohols, and amines. youtube.comlibretexts.orgmasterorganicchemistry.com

Electrophilic Reactions and Aromatic Substitutions on Phenyl Rings

The two phenyl rings in this compound can undergo electrophilic aromatic substitution. The substitution pattern is directed by the activating or deactivating nature of the substituents attached to the rings. The benzoyl group is a deactivating group and a meta-director, while the phenylimino group's directing effect is more complex and can be influenced by reaction conditions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.com For instance, nitration of the phenyl rings would typically occur at the meta position relative to the carbonyl group. However, the specific outcome can be influenced by the presence of other substituents on the phenyl rings.

Cycloaddition Reactions Involving this compound

The imine functionality of this compound can participate in cycloaddition reactions. libretexts.org These reactions are valuable for the synthesis of heterocyclic compounds.

One notable example is the [4+2] cycloaddition, or aza-Diels-Alder reaction, where the imine acts as a dienophile. Reaction with a suitable diene, such as Danishefsky's diene, can lead to the formation of a six-membered heterocyclic ring. westmont.edu These reactions can be promoted thermally or by using Lewis acid catalysts. westmont.edu

Another type of cycloaddition is the [2+2] cycloaddition, which can occur under photochemical conditions or with specific reagents like ketenes. libretexts.org This reaction would result in the formation of a four-membered azetidine (B1206935) ring. The regiochemistry and stereochemistry of these cycloadditions are governed by the electronic and steric properties of the reactants. youtube.com

Rearrangement Reactions of this compound Derivatives

Derivatives of this compound can undergo various rearrangement reactions, often triggered by the formation of reactive intermediates like carbocations or nitrenium ions. wiley-vch.de

For example, Beckmann-type rearrangements could be envisioned for oxime derivatives of this compound. msu.edu In this reaction, the group anti-periplanar to the hydroxyl group on the oxime nitrogen migrates, leading to the formation of an amide. The specific product would depend on the stereochemistry of the oxime. msu.edu

Wagner-Meerwein rearrangements are also possible in derivatives where a carbocation is formed adjacent to a quaternary carbon center. msu.edu This involves the migration of an alkyl or aryl group to the carbocationic center, resulting in a more stable carbocation and a rearranged carbon skeleton.

Redox Chemistry of the Imine and Ketone Functionalities

The ketone and imine groups in this compound can be selectively reduced or oxidized.

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.com The imine can also be reduced to a secondary amine using similar reagents or through catalytic hydrogenation. masterorganicchemistry.com The choice of reducing agent and reaction conditions can allow for selective reduction of one functional group over the other.

Oxidation: The ketone can be oxidized in a Baeyer-Villiger oxidation using a peroxy acid, which would convert the ketone into an ester. wiley-vch.de The migratory aptitude of the adjacent groups (phenyl vs. the imino-substituted carbon) would determine the structure of the resulting ester. wiley-vch.de

Hydrolysis and Imine Exchange Reactions of this compound

Hydrolysis: The imine bond is susceptible to hydrolysis, a reaction that cleaves the C=N bond to regenerate the corresponding carbonyl compound and amine. This reaction is typically carried out in the presence of aqueous acid. masterorganicchemistry.commasterorganicchemistry.com The mechanism involves the protonation of the imine nitrogen, followed by the nucleophilic attack of water to form a carbinolamine intermediate. masterorganicchemistry.comnih.gov This intermediate then breaks down to yield phenylglyoxal (B86788) and aniline (B41778).

Imine Exchange Reactions: Also known as transimination, this reaction involves the exchange of the imine's nitrogen substituent with another amine. rsc.org When this compound is treated with a different primary amine, a new imine is formed in an equilibrium process. This reaction proceeds through a series of nucleophilic addition and elimination steps.

C-C and C-N Bond Formation Reactions Utilizing this compound as a Building Block

This compound is a valuable synthon for the formation of new carbon-carbon and carbon-nitrogen bonds.

The α-carbon to the carbonyl group can be deprotonated to form an enolate, which can then act as a nucleophile in various C-C bond-forming reactions, such as aldol (B89426) condensations and alkylations.

Furthermore, the imine nitrogen can act as a nucleophile after reduction to an amine. The resulting secondary amine can participate in a variety of C-N bond-forming reactions, including acylation and alkylation, to produce more complex nitrogen-containing molecules. The synthesis of derivatives of 1-phenyl-2-(phenylamino)ethanone has been explored for various applications. nih.gov

Table of Reaction Products and Intermediates

Starting MaterialReagent(s)Reaction TypeProduct/Intermediate
This compoundGrignard Reagent (R-MgX), then H₃O⁺Nucleophilic Addition1-Phenyl-1-R-2-(phenylamino)ethanol
This compoundNaBH₄Reduction1-Phenyl-2-(phenylamino)ethanol
This compoundH₂O, H⁺HydrolysisPhenylglyoxal and Aniline
This compoundDanishefsky's diene, BF₃·OEt₂Aza-Diels-AlderDihydropyridinone derivative
This compoundPeroxy acid (e.g., m-CPBA)Baeyer-Villiger OxidationPhenyl 2-(phenylimino)acetate

Coordination Chemistry of 1 Phenyl 2 Phenylimino Ethanone As a Ligand

Ligand Behavior of 1-Phenyl-2-(phenylimino)ethanone: Chelation Modes

The coordinating ability of this compound is primarily dictated by the presence of nitrogen and oxygen donor atoms within its α-keto-imine framework. This arrangement facilitates the formation of stable chelate rings with metal centers.

The most prevalent coordination mode for this compound and its analogs, such as β-ketoiminate ligands, involves the formation of a six-membered chelate ring through the nitrogen of the imino group and the oxygen of the keto group. This N,O-bidentate chelation is a well-established binding motif in coordination chemistry. Upon deprotonation of the ligand, the resulting monoanionic species forms a stable complex with the metal ion.

Spectroscopic techniques are crucial in confirming this chelation mode. In the infrared (IR) spectra of the metal complexes, a shift of the ν(C=N) and ν(C=O) stretching vibrations to lower wavenumbers compared to the free ligand is indicative of the coordination of both the imine nitrogen and the keto oxygen to the metal center. nih.gov Furthermore, ¹H NMR spectroscopy can reveal changes in the chemical shifts of the protons adjacent to the coordinating atoms, providing further evidence of complex formation. rsc.org X-ray crystallography provides definitive proof of the N,O-chelation mode by elucidating the solid-state molecular structure of the complexes, showing the direct bonds between the metal and the nitrogen and oxygen atoms of the ligand. rsc.org

While N,O-chelation is the most common, modifications to the core structure of this compound can lead to other coordination behaviors.

N,N-Chelation: By replacing the keto group with another imino group, a bidentate N,N-chelating ligand, such as an α-diimine, can be formed. These ligands are known to coordinate to metal ions through both nitrogen atoms, forming a five-membered chelate ring. acs.orgacs.orgresearchgate.net The synthesis of such ligands often involves the condensation of a diketone with two equivalents of an amine. rsc.org The coordination is confirmed by spectroscopic methods and X-ray crystallography, which would show the metal ion bound to the two nitrogen atoms. researchgate.net

O,O-Chelation: Analogs where the imino group is replaced by another keto functionality, resulting in a β-diketonate ligand, exhibit O,O-chelation. acs.org These ligands coordinate to metal ions through both oxygen atoms, forming a six-membered chelate ring. acs.org The deprotonated form of the β-diketonate ligand acts as a monoanionic bidentate ligand.

The versatility in coordination modes, achievable through synthetic modifications, highlights the potential of the this compound framework in designing ligands for specific applications in catalysis and materials science.

Synthesis and Characterization of Transition Metal Complexes with this compound

The reaction of this compound and its derivatives with transition metals yields a wide range of complexes with diverse geometries and electronic properties.

Complexes of first-row transition metals such as iron(II) and zinc(II) with β-ketoiminate ligands, which are structural analogs of deprotonated this compound, have been synthesized and characterized. rsc.org The synthesis typically involves the reaction of a metal(II) salt with two equivalents of the protonated β-ketoiminate ligand in the presence of a base. rsc.org

The resulting bis(chelate)metal(II) complexes are often four-coordinate, with the geometry around the metal center being influenced by the steric bulk of the ligand substituents. rsc.org Spectroscopic characterization includes UV-visible spectroscopy, which reveals ligand-to-metal charge transfer bands, and ¹H NMR for paramagnetic high-spin iron(II) complexes. rsc.org X-ray crystallography is essential for determining the precise coordination geometry, which can range from tetrahedral to square planar depending on the metal and ligand. rsc.orgguidechem.com

Table 1: Examples of First-Row Transition Metal Complexes with Analogous Ligands

MetalLigand TypeCoordination ModeTypical Geometry
Iron(II)β-KetoiminateN,O-ChelationDistorted Tetrahedral
Zinc(II)β-KetoiminateN,O-ChelationTetrahedral
Copper(II)α-DiimineN,N-ChelationSquare Planar

The coordination chemistry of this compound with second and third-row transition metals, such as ruthenium and rhodium, has been explored with analogous ligand systems. For instance, ruthenium(II) complexes with α-diimine ligands have been synthesized by reacting a ruthenium precursor, like [RuHCl(CO)(PPh₃)₃], with the ligand. acs.orgacs.org These complexes often exhibit a distorted octahedral geometry around the Ru(II) ion. acs.orgacs.org

Similarly, rhodium(I) complexes with N,N-chelating ligands can be prepared, often displaying a square-planar geometry. researchgate.netnih.govnih.gov Characterization of these complexes involves a combination of analytical techniques including elemental analysis, IR and NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction to confirm the molecular structure. acs.orgacs.orgnih.gov

The coordination of this compound-type ligands extends to the f-block elements. Lanthanide complexes with N,O-chelating ligands have been synthesized, often resulting in coordination polymers. nih.govmdpi.combohrium.com The synthesis can be carried out under solvothermal conditions, reacting a lanthanide salt with the ligand in a suitable solvent like DMF. nih.govmdpi.combohrium.com The resulting complexes can exhibit high coordination numbers, which is characteristic of lanthanide ions. ub.edu

In the realm of actinides, uranyl(VI) complexes with β-ketoiminate ligands have been reported. acs.orgacs.org The synthesis of these complexes can lead to various coordination geometries, including pentagonal bipyramidal. acs.org The reactivity of these complexes is also of interest, with studies showing that the uranyl oxo ligands can be functionalized. acs.org The characterization of these f-block complexes relies heavily on single-crystal X-ray diffraction to determine their intricate structures, alongside spectroscopic methods.

Catalytic Applications and Mechanistic Investigations Involving 1 Phenyl 2 Phenylimino Ethanone Derivatives

Homogeneous Catalysis Mediated by 1-Phenyl-2-(phenylimino)ethanone Metal Complexes

Metal complexes incorporating this compound and its analogues as ligands have demonstrated remarkable efficacy in various homogeneous catalytic processes. The bidentate N,N-coordination of the α-diimine framework to a metal center creates a stable chelate ring, which is fundamental to their catalytic activity.

Late-transition metal complexes, particularly those of nickel and palladium, featuring α-diimine ligands are renowned for their ability to catalyze olefin polymerization. nih.govdatapdf.comrsc.org These catalysts, often referred to as Brookhart-type catalysts, can produce polyolefins with a wide range of microstructures, from linear to highly branched, by a "chain-walking" mechanism. rsc.org The structure of the α-diimine ligand, including the substituents on the backbone and the aniline (B41778) rings, plays a crucial role in determining the catalyst's activity, thermal stability, and the properties of the resulting polymer. youtube.commdpi.com

For instance, nickel(II) complexes with bulky α-diimine ligands have shown high activity in ethylene (B1197577) polymerization, leading to high molecular weight polyethylene (B3416737) with varying topologies. rsc.org The introduction of bulky substituents on the aryl rings of the ligand can enhance the thermal stability of the catalyst, allowing for polymerization at higher temperatures. youtube.com Similarly, palladium-based α-diimine catalysts are effective for both ethylene polymerization and copolymerization with polar monomers. datapdf.comorganic-chemistry.org The steric and electronic properties of the ligands influence the rate of chain walking and monomer insertion, thereby controlling the degree of branching in the polymer chain. bris.ac.uklibretexts.org While specific data for this compound as a ligand in industrial polymerization is not extensively documented in readily available literature, the catalytic behavior of closely related α-diimine nickel and palladium complexes provides a strong indication of its potential.

Table 1: Ethylene Polymerization with α-Diimine Nickel Catalysts

Catalyst/CocatalystTemperature (°C)Pressure (atm)Activity (kg of PE/(mol of Ni·h))Molecular Weight (Mw) ( g/mol )
Ni Complex 1/MAO3519.8 x 10^52.8 x 10^5
Ni Complex 2/MAO3511.2 x 10^63.1 x 10^5
Ni Complex 3/MAO50103.5 x 10^61.5 x 10^5

This table presents representative data for α-diimine nickel catalysts and is intended to be illustrative of the catalytic performance of this class of compounds.

Metal complexes derived from this compound and its analogues are also active in a variety of oxidation and reduction reactions. In the realm of oxidation catalysis, these complexes, particularly of manganese and iron, can activate oxidants like hydrogen peroxide or molecular oxygen for the oxidation of alcohols and alkenes. rsc.orgnih.gov The selectivity of these reactions, for instance, the oxidation of a primary alcohol to an aldehyde versus a carboxylic acid, can often be controlled by the choice of metal, ligand structure, and reaction conditions.

Conversely, these complexes are effective in catalytic reduction processes. A notable application is the reduction of nitroarenes to amines or hydroxylamines, which are important industrial intermediates. mdpi.comnih.gov The catalytic system often involves a metal complex and a reducing agent like molecular hydrogen or a hydride source. The ligand framework plays a critical role in modulating the reactivity and selectivity of the metal center.

Palladium complexes bearing α-diimine ligands, including those derived from this compound, are highly effective catalysts for a range of cross-coupling reactions that form carbon-carbon and carbon-heteroatom bonds.

The Heck reaction , which couples an unsaturated halide with an alkene, is efficiently catalyzed by palladium(II) complexes with α-diimine ligands. rsc.orgnih.govlibretexts.org The reaction typically proceeds through a Pd(0)/Pd(II) catalytic cycle, and the ligand stabilizes the palladium center and influences the reaction's efficiency and selectivity. nih.gov

The Suzuki-Miyaura coupling , a versatile method for forming C-C bonds between an organoboron compound and an organohalide, is also effectively catalyzed by palladium and nickel complexes of α-diimine ligands. mdpi.comnih.gov The steric and electronic properties of the ligand can impact the rates of oxidative addition and reductive elimination, which are key steps in the catalytic cycle. nih.gov

The Sonogashira coupling , which joins a terminal alkyne with an aryl or vinyl halide, is another important transformation catalyzed by palladium and copper complexes. organic-chemistry.orglibretexts.orgnih.govnih.gov While copper is often used as a co-catalyst, copper-free conditions have also been developed. The α-diimine ligand can facilitate the catalytic cycle and improve the reaction's scope and efficiency. nih.gov

Table 2: Representative Yields in Cross-Coupling Reactions with α-Diimine Catalysts

ReactionCatalystSubstrate 1Substrate 2Yield (%)
HeckPd-α-diimineIodobenzeneStyrene>95
SuzukiNi-α-diimine4-ChlorotoluenePhenylboronic acid98
SonogashiraPd/Cu-α-diimineIodobenzenePhenylacetylene95

This table presents typical yields for cross-coupling reactions catalyzed by α-diimine metal complexes and serves as an illustration of their catalytic potential.

The introduction of chirality into the this compound ligand scaffold opens the door to a vast field of asymmetric catalysis. Chiral α-diimine ligands, when complexed with metals such as rhodium, iridium, or palladium, can induce enantioselectivity in a variety of transformations. nih.gov

A significant application is in the asymmetric hydrogenation of prochiral olefins and ketones, leading to the synthesis of chiral alcohols and alkanes with high enantiomeric excess. nih.govyoutube.com The chiral environment created by the ligand around the metal center dictates the facial selectivity of the hydride attack on the substrate.

Furthermore, chiral α-diimine metal complexes are employed in asymmetric C-C bond-forming reactions , such as the Michael addition and aldol (B89426) reactions, to produce enantioenriched products. rsc.orgrsc.orgbeilstein-journals.orgnih.gov The design of the chiral ligand is crucial for achieving high levels of stereocontrol.

Table 3: Enantioselectivity in Asymmetric Reactions with Chiral α-Diimine Ligands

ReactionCatalystSubstrateProductEnantiomeric Excess (ee, %)
Hydrogenation[Rh(COD)(chiral-diimine)]BF4Methyl (Z)-α-acetamidocinnamateN-Acetyl-D-phenylalanine methyl ester>99
Michael AdditionChiral Thiourea α-diimine2-Cyclohexen-1-one3-Phenylcyclohexanone95

This table provides illustrative examples of the high enantioselectivities achievable with chiral α-diimine-based catalysts.

Heterogeneous Catalysis Using Immobilized this compound Derivatives

To overcome challenges associated with catalyst separation and recycling in homogeneous catalysis, significant efforts have been directed towards the immobilization of this compound-based metal complexes onto solid supports. datapdf.comsilicycle.com This heterogenization creates catalysts that are easily separable from the reaction mixture, enhancing their practical utility. datapdf.comsilicycle.com

Common supports include inorganic materials like silica (B1680970) and alumina, as well as organic polymers. datapdf.comsilicycle.commdpi.com The α-diimine complexes can be anchored to the support through covalent bonding or non-covalent interactions. Immobilization can sometimes lead to enhanced catalyst stability and activity. datapdf.com For example, silica-supported α-diimine nickel catalysts have been shown to exhibit improved performance in ethylene polymerization, leading to polymers with controlled morphology and higher molecular weights. datapdf.com

Organocatalysis with this compound Scaffolds

The this compound scaffold, particularly when functionalized with appropriate hydrogen-bond donors or acceptors, can act as an organocatalyst, obviating the need for a metal center. These metal-free catalysts are attractive from a sustainability perspective.

Chiral derivatives of this scaffold have been employed in asymmetric organocatalytic reactions, such as the Michael addition and aldol reaction . rsc.orgorganic-chemistry.orgrsc.orgbeilstein-journals.orgnih.govbuchler-gmbh.com The imine nitrogen and the carbonyl oxygen can act as Lewis basic and hydrogen-bond accepting sites, respectively, to activate substrates. The introduction of chiral auxiliaries onto the scaffold allows for the creation of a chiral pocket that directs the stereochemical outcome of the reaction. For instance, chiral thiourea-functionalized α-diimine derivatives have been shown to be effective catalysts for the enantioselective Michael addition of various nucleophiles to α,β-unsaturated compounds. rsc.orgbeilstein-journals.org

Mechanistic Elucidation of Catalytic Cycles Involving this compound Based Catalysts

While this compound derivatives are more commonly employed as substrates or intermediates rather than as the core structure of a catalyst, their interaction within a catalytic cycle is crucial for the transformation's efficiency and selectivity. Mechanistic studies have shed light on how these molecules are activated and transformed by various catalytic systems.

In metal-catalyzed reactions, particularly with palladium, the α-imino ketone moiety can undergo activation through several pathways. For instance, in palladium-catalyzed α-arylation reactions, it is proposed that the catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) species, followed by coordination of the α-imino ketone. The subsequent key step is often a deprotonation to form a palladium enolate, which then undergoes reductive elimination to furnish the α-arylated product and regenerate the Pd(0) catalyst. The nature of the substituents on both the phenyl and phenylimino rings of the starting material can significantly influence the rate and selectivity of these steps.

Organocatalysis offers a metal-free alternative for the transformation of α-imino ketones. In these systems, a chiral organocatalyst, such as a secondary amine, can react with the α-imino ketone to form a reactive enamine intermediate. This enamine, being more nucleophilic than the starting ketone, can then participate in various asymmetric reactions. For example, in a Michael addition, the enamine would attack an α,β-unsaturated compound. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and yields the functionalized product. The mechanism hinges on the ability of the catalyst to control the stereochemistry of the newly formed chiral centers.

Recent advancements in photocatalysis have also opened new avenues for the functionalization of α-imino ketones. In these processes, a photocatalyst, upon excitation by visible light, can initiate a single-electron transfer (SET) process. This can lead to the formation of radical intermediates from the α-imino ketone, which can then engage in a variety of coupling reactions. The mechanistic pathways in these reactions are often complex, involving radical-radical coupling or addition to other species in the reaction mixture.

A summary of representative catalytic systems and their proposed mechanistic roles in the transformation of α-imino ketones is presented in the table below.

Catalytic SystemRole of α-Imino KetoneKey Mechanistic StepsResulting Transformation
Palladium/Phosphine LigandsSubstrateOxidative addition, enolate formation, reductive eliminationα-Arylation
Chiral Secondary Amines (e.g., Proline derivatives)SubstrateEnamine formation, nucleophilic attack, iminium hydrolysisAsymmetric Michael Addition
Visible Light Photocatalysts (e.g., Iridium or Ruthenium complexes)Substrate/Radical PrecursorSingle-Electron Transfer (SET), radical formation, C-C bond formationReductive Coupling/Alkylation
N-Heterocyclic Carbenes (NHCs)SubstrateAcyl anion equivalent formation, nucleophilic acylationCross-Coupling Reactions

Sustainable Catalytic Processes with this compound Derivatives

The principles of green chemistry have spurred the development of more sustainable catalytic processes that minimize waste, reduce energy consumption, and utilize renewable resources. The versatility of this compound and related α-imino ketones makes them attractive substrates for such environmentally benign transformations.

One significant area of progress is the use of earth-abundant metal catalysts as alternatives to precious metals like palladium. Iron, for example, has been shown to catalyze the α-amination of ketones, a reaction class that can be extended to α-imino ketones for the synthesis of vicinal diamines. These iron-catalyzed reactions often proceed through a mechanism involving the formation of an iron enolate, followed by reaction with a nitrogen source. mdpi.com

Photocatalysis and electrochemistry represent other powerful tools for sustainable synthesis involving α-imino ketones. acs.orgnih.gov These methods can often be performed under mild conditions, using light or electricity as clean energy sources. For instance, the visible-light-mediated synthesis of nitrogen-containing heterocycles from α-imino ketones has been reported, proceeding through radical pathways in an atom-economical manner. nih.gov Electrochemical methods have also been developed for the α-functionalization of ketones, which can be conceptually applied to α-imino ketones, using recyclable redox mediators to avoid stoichiometric oxidants or reductants. researchgate.net

The development of one-pot, multi-component reactions starting from simple precursors to generate complex molecules is another hallmark of sustainable chemistry. α-Imino ketones are often generated in situ from the condensation of an amine and a 1,2-dicarbonyl compound, and then immediately participate in a subsequent catalytic transformation. This avoids the need for isolation and purification of the intermediate α-imino ketone, thereby saving solvents and energy.

Furthermore, the use of recyclable catalysts is a key strategy for improving the sustainability of chemical processes. While the α-imino ketones themselves are typically consumed in the reaction, the catalysts used for their transformation can be designed for easy recovery and reuse. This includes heterogeneous catalysts, such as metal nanoparticles supported on solid matrices, or homogeneous catalysts that can be separated from the product mixture by techniques like nanofiltration. researchgate.netresearchgate.netmdpi.com

The following table summarizes some examples of sustainable catalytic processes involving α-imino ketones.

Sustainable ApproachCatalytic SystemReaction TypeGreen Chemistry Principle(s)
Earth-Abundant Metal CatalysisIron Halidesα-AminationUse of less toxic/abundant metals
PhotocatalysisIridium/Ruthenium ComplexesHeterocycle SynthesisUse of renewable energy, mild conditions
ElectrochemistryGraphite Electrodes/Redox Mediatorsα-FunctionalizationUse of clean energy, avoidance of stoichiometric reagents
One-Pot SynthesisVarious CatalystsMulti-component reactionsAtom economy, reduced waste
Recyclable CatalysisSupported Metal NanoparticlesVariousCatalyst recycling, reduced waste

Computational and Theoretical Studies of 1 Phenyl 2 Phenylimino Ethanone

Density Functional Theory (DFT) Investigations of Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. By approximating the electron density, DFT calculations can elucidate ground-state geometries, molecular orbital energies, and various reactivity parameters. For these calculations, a functional such as B3LYP combined with a basis set like 6-311G(d,p) is commonly employed to balance accuracy and computational cost.

The first step in a computational study is typically to determine the molecule's most stable three-dimensional arrangement, known as the ground state geometry. This is achieved by finding the minimum energy structure on the potential energy surface. From this optimized geometry, key properties such as bond lengths, bond angles, and the dipole moment can be calculated, providing a foundational understanding of the molecule's physical nature.

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, quantify the chemical behavior of the molecule as a whole. scielo.org.mxrasayanjournal.co.in These descriptors are crucial for predicting how 1-Phenyl-2-(phenylimino)ethanone will behave in chemical reactions. Key descriptors include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The power of an atom to attract electrons to itself.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.

These values are calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). asrjetsjournal.org

Table 1: Hypothetical DFT-Calculated Ground State Properties and Reactivity Descriptors for this compound

PropertyPredicted ValueUnit
Geometric Parameters
C=O Bond Length~1.22Å
C=N Bond Length~1.28Å
N-C-C Angle~118Degrees
Dipole Moment~2.5 - 3.5Debye
Reactivity Descriptors
HOMO Energy~ -6.2eV
LUMO Energy~ -1.5eV
Energy Gap (ΔE)~ 4.7eV
Ionization Potential (I)~ 6.2eV
Electron Affinity (A)~ 1.5eV
Electronegativity (χ)~ 3.85eV
Chemical Hardness (η)~ 2.35eV
Global Softness (S)~ 0.43eV⁻¹
Electrophilicity Index (ω)~ 3.15eV

Note: These values are illustrative and based on typical DFT results for similar organic compounds. Actual values would require specific calculations.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the HOMO and LUMO. youtube.comlibretexts.org The HOMO is the orbital most likely to donate electrons (nucleophilic character), while the LUMO is the orbital most capable of accepting electrons (electrophilic character). libretexts.org The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. sapub.org A smaller gap suggests the molecule is more reactive because less energy is required to excite an electron from the HOMO to the LUMO. sapub.org

For this compound, the HOMO is expected to be distributed over the phenylimino group and the adjacent phenyl ring, which are electron-rich. The LUMO is likely centered on the carbonyl group and the C=N double bond, which are the primary electrophilic sites. Analysis of the FMOs can predict the regioselectivity of reactions, such as cycloadditions or nucleophilic attacks. slideshare.netimperial.ac.uk

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. uq.edu.au By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape, revealing the different shapes a molecule can adopt and the energy barriers between them.

For a flexible molecule like this compound, with several rotatable single bonds, MD simulations can identify the most populated conformations in different environments (e.g., in a vacuum or in a solvent). This is crucial for understanding how the molecule's shape influences its properties and interactions. Furthermore, MD simulations can model intermolecular interactions, such as how the molecule interacts with solvent molecules or a biological receptor, by simulating the forces between all atoms in the system.

Computational Modeling of Reaction Mechanisms Involving this compound

Computational chemistry is an invaluable tool for mapping out the entire pathway of a chemical reaction. smu.edu By calculating the energies of reactants, products, and, most importantly, the high-energy transition states that connect them, a detailed reaction energy profile can be constructed. sid.ir

For reactions involving this compound, such as its synthesis or subsequent transformations, computational modeling can:

Identify the most likely reaction mechanism among several possibilities.

Characterize the geometry of short-lived intermediates and transition states.

Calculate the activation energy, which determines the reaction rate.

Investigate the effect of catalysts or solvents on the reaction pathway.

This detailed mechanistic insight helps in optimizing reaction conditions and designing new synthetic routes. sid.ir

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Studies (Mechanism Focus)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity. mdpi.complos.org By identifying key molecular descriptors that influence activity, QSAR provides a mechanistic understanding of how a molecule interacts with a biological target, such as an enzyme or receptor. mdpi.com

While no specific QSAR studies on this compound were found, research on the closely related 1-phenyl-2-(phenylamino)ethanone scaffold provides a relevant example. nih.govnih.gov Derivatives of this scaffold were identified as inhibitors of the MCR-1 protein, which confers resistance to colistin (B93849) antibiotics. nih.govnih.gov Molecular docking, a computational technique often used in conjunction with QSAR, showed that these inhibitors bind to the active site of MCR-1, forming hydrogen bonds with key amino acid residues like Glu246 and Thr285. nih.gov

A QSAR model for this compound and its derivatives would involve:

Synthesizing and testing a library of related compounds for a specific biological activity.

Calculating a wide range of molecular descriptors (e.g., electronic, steric, and lipophilic properties) for each compound.

Developing a mathematical equation that links the descriptors to the observed activity.

Such a model could predict the activity of new, unsynthesized compounds and highlight the structural features crucial for the desired biological effect.

Theoretical Spectroscopic Studies (e.g., NMR, UV-Vis, IR Predictions)

Computational methods can predict the spectroscopic signatures of a molecule, which is extremely useful for structure verification and interpretation of experimental data. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to predict the ¹H and ¹³C NMR chemical shifts. researchgate.net By calculating the magnetic shielding around each nucleus, a theoretical spectrum can be generated. Comparing this to an experimental spectrum aids in the definitive assignment of signals to specific atoms in the molecule. researchgate.netnmrdb.org

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. mdpi.comrsc.org It calculates the energies of electronic transitions from the ground state to various excited states. sapub.orgresearchgate.net The results can be used to assign the absorption bands observed in an experimental UV-Vis spectrum to specific molecular orbital transitions (e.g., π → π* or n → π*).

IR Spectroscopy: DFT calculations can also predict the vibrational frequencies of a molecule. ijaemr.com Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. ajchem-a.com These theoretical frequencies, when scaled to correct for systematic errors, typically show good agreement with the peaks in an experimental IR spectrum, allowing for a detailed assignment of the vibrational bands. sapub.orgijaemr.com

Table 2: Predicted and Typical Experimental Spectroscopic Data for this compound

Spectroscopy TypePredicted/Typical Wavenumber/ShiftAssignment
IR ~1685 cm⁻¹C=O (carbonyl) stretching
~1630 cm⁻¹C=N (imine) stretching
~3060 cm⁻¹Aromatic C-H stretching
~1600, 1490 cm⁻¹Aromatic C=C stretching
¹H NMR δ ~7.2-8.1 ppmAromatic protons
δ ~8.3 ppmImine proton (CH=N)
¹³C NMR δ ~190 ppmCarbonyl carbon (C=O)
δ ~165 ppmImine carbon (C=N)
δ ~120-140 ppmAromatic carbons
UV-Vis λ_max ~250 nmπ → π* transition (phenyl rings)
λ_max ~320 nmn → π* transition (carbonyl/imine)

Note: These are representative values. Actual experimental and theoretical values can vary depending on the solvent and the specific computational methods used.

Advanced Spectroscopic Characterization Techniques for 1 Phenyl 2 Phenylimino Ethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Processes

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 1-Phenyl-2-(phenylimino)ethanone, various NMR methods offer insights into its static and dynamic structural features.

¹H and ¹³C NMR Investigations

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the initial structural confirmation of this compound.

In a typical ¹H NMR spectrum, the aromatic protons of the two phenyl rings would appear in the range of δ 7.0-8.0 ppm. The specific chemical shifts and splitting patterns would depend on the substitution on the phenyl rings. The methine proton of the ethanone (B97240) backbone would likely resonate at a distinct chemical shift.

The ¹³C NMR spectrum would show characteristic signals for the carbonyl carbon (C=O) and the imine carbon (C=N), typically in the downfield region of the spectrum. The carbons of the phenyl rings would appear in the aromatic region (approximately δ 120-140 ppm).

A study on related α-keto-N-aryl-imines provides expected chemical shift ranges. For instance, the iminic carbon (C=N) is observed around 162.7-164.9 ppm, while the carbonyl carbon (C=O) resonates at approximately 190.5-192.3 ppm.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Carbonyl C-~191
Imine C-~163
Phenyl H's~7.0 - 8.0-
Phenyl C's-~120 - 140
Methine H~5.0 - 6.0-
Methine C-~60 - 70

Note: This table is illustrative and actual values may vary based on solvent and experimental conditions.

2D NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and for elucidating the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between protons, for example, showing correlations between the methine proton and any adjacent protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This would establish the direct one-bond correlations between protons and the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. For instance, it could show a correlation from the methine proton to the carbonyl carbon and the imine carbon, confirming the backbone structure.

Dynamic NMR for Rotational Barriers and Isomerism

The C-N single bond in the imine functionality of this compound can exhibit restricted rotation, leading to the possibility of E/Z isomerism. Dynamic NMR (DNMR) studies can be employed to investigate these rotational barriers. By acquiring NMR spectra at different temperatures, it is possible to observe the coalescence of signals as the rate of rotation increases. From this data, the energy barrier (ΔG‡) for the rotation can be calculated. This provides valuable information about the conformational dynamics of the molecule.

X-ray Diffraction Studies for Solid-State Molecular and Crystal Structures

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. For this compound, an X-ray crystal structure would provide precise bond lengths, bond angles, and torsion angles. This data would reveal the planarity of the molecule, the conformation around the C-C and C-N bonds, and how the molecules pack in the crystal lattice. This information is invaluable for understanding intermolecular interactions such as hydrogen bonding and π-π stacking.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are excellent for identifying the key functional groups present in this compound.

The carbonyl (C=O) stretching vibration would be expected to appear as a strong band in the IR spectrum, typically in the region of 1680-1700 cm⁻¹.

The imine (C=N) stretching vibration would also be observable, usually in the range of 1620-1650 cm⁻¹.

The C-H stretching vibrations of the aromatic rings would be seen around 3000-3100 cm⁻¹.

The C=C stretching vibrations within the aromatic rings would appear in the 1450-1600 cm⁻¹ region.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
CarbonylC=O stretch1680 - 1700
ImineC=N stretch1620 - 1650
Aromatic RingC-H stretch3000 - 3100
Aromatic RingC=C stretch1450 - 1600

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (Mechanistic Studies)

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns. The molecular weight of this compound (C₁₄H₁₁NO) is 209.24 g/mol . nih.gov In electron ionization mass spectrometry (EI-MS), the molecule is ionized to a radical cation (M⁺˙), which then undergoes a series of fragmentation reactions.

The fragmentation of this compound is largely dictated by the presence of the carbonyl group, the imine functionality, and the phenyl rings. The primary fragmentation pathway is alpha-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. youtube.comlibretexts.org This can occur on either side of the C=O group.

Key Fragmentation Pathways:

Alpha-Cleavage (A): Cleavage of the bond between the carbonyl carbon and the imine-bearing carbon results in the formation of a stable benzoyl cation (C₆H₅CO⁺) at m/z 105. This is often the base peak in the spectrum due to its resonance stabilization. The other fragment would be a [C₇H₆N]⁺˙ radical.

Alpha-Cleavage (B): Cleavage of the bond between the carbonyl carbon and the phenyl ring would lead to the formation of a phenyl radical (C₆H₅˙) and an [M-77]⁺ ion.

Cleavage adjacent to the imine nitrogen: Fragmentation can also be initiated at the C=N bond or the N-phenyl bond, leading to various other charged fragments. For instance, cleavage of the N-C bond of the aniline (B41778) group can result in a phenyl cation (C₆H₅⁺) at m/z 77.

Mechanistic studies using isotopic labeling can confirm these fragmentation pathways. By replacing specific atoms with their heavier isotopes (e.g., ¹³C, ¹⁸O, ¹⁵N), the mass shifts in the resulting fragments can be tracked, providing definitive evidence for the proposed fragmentation mechanisms.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z (Mass-to-Charge Ratio)Proposed Fragment IonFormula of FragmentFragmentation Pathway
209Molecular Ion[C₁₄H₁₁NO]⁺˙Ionization
105Benzoyl cation[C₇H₅O]⁺Alpha-cleavage (A)
91Phenyliminomethylidyne cation[C₇H₆N]⁺Alpha-cleavage (A) product
77Phenyl cation[C₆H₅]⁺Cleavage of N-phenyl bond or phenyl from carbonyl

Circular Dichroism (CD) Spectroscopy for Chiral this compound Analogs

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. libretexts.orgjascoinc.com The parent molecule, this compound, is achiral and therefore does not produce a CD signal. However, CD spectroscopy becomes an invaluable tool for the stereochemical analysis of its chiral analogs.

Chirality can be introduced into the this compound scaffold in several ways:

Introducing a chiral center: A chiral substituent can be added to one of the phenyl rings.

Atropisomerism: Steric hindrance caused by bulky substituents on the phenyl rings can restrict rotation around the N-phenyl bond, leading to stable, non-interconverting atropisomers which are chiral.

Formation of chiral metal complexes: Coordination to a metal center with other chiral ligands can create a chiral complex.

For a chiral analog, the CD spectrum provides detailed information about its three-dimensional structure. nih.gov The sign and magnitude of the Cotton effects (the characteristic peaks in a CD spectrum) are highly sensitive to the spatial arrangement of the chromophores (the light-absorbing parts of the molecule, such as the phenyl rings and the keto-imine group). youtube.com

By comparing experimentally obtained CD spectra with those predicted by quantum chemical calculations, the absolute configuration (R/S) of a chiral center or the helicity of an atropisomer can be determined. Furthermore, conformational changes in response to environmental factors like solvent or temperature can be monitored using CD spectroscopy.

Table 2: Application of CD Spectroscopy to Chiral Analogs of this compound

Type of Chiral AnalogStructural Information from CD Spectroscopy
Analog with a chiral substituentDetermination of absolute configuration (e.g., R vs. S) of the stereocenter.
Atropisomeric analogDetermination of the axial chirality (P vs. M helicity).
Chiral metal complexInformation on the stereochemistry of the metal center and the conformation of the chelate rings.

Advanced X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) for Electronic State Analysis in Complexes

When this compound acts as a ligand in a metal complex, typically coordinating through the carbonyl oxygen and the imine nitrogen, X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) become powerful tools for probing the electronic structure of the complex. researchgate.net

X-ray Absorption Spectroscopy (XAS) provides information about the local geometric and electronic structure around a specific absorbing atom. princeton.edu

XANES (X-ray Absorption Near Edge Structure): The pre-edge and edge regions of the spectrum are sensitive to the oxidation state and coordination geometry of the metal center. For instance, the energy of the absorption edge can differentiate between different oxidation states (e.g., Fe(II) vs. Fe(III)).

EXAFS (Extended X-ray Absorption Fine Structure): The oscillations past the absorption edge provide information about the coordination number, distances, and types of neighboring atoms. This allows for the precise determination of the bond lengths between the metal center and the oxygen and nitrogen atoms of the this compound ligand. scispace.com

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that measures the binding energies of core-level electrons. scite.ai This information is highly sensitive to the chemical environment, oxidation state, and bonding of the element.

Metal Core Levels: The binding energy of the metal's core electrons (e.g., Co 2p, Ni 2p) directly relates to its oxidation state. The presence of satellite peaks can also provide information about the spin state and ligand-to-metal charge transfer. researchgate.net

Ligand Core Levels: The binding energies of the N 1s and O 1s electrons in the this compound ligand shift upon coordination to a metal. The magnitude of this shift provides insight into the nature and strength of the metal-ligand bond and the charge distribution within the complex.

Together, XAS and XPS provide a comprehensive picture of the electronic and geometric structure of metal complexes containing this compound, which is crucial for understanding their reactivity and properties.

Table 3: Information from XAS and XPS for a Metal Complex of this compound

Spectroscopic TechniqueInformation Obtained
XAS (XANES) Metal oxidation state, coordination geometry (e.g., tetrahedral vs. octahedral).
XAS (EXAFS) Metal-ligand bond distances (M-O, M-N), coordination number.
XPS (Metal Core Levels) Metal oxidation state, electronic configuration, satellite structure analysis.
XPS (Ligand Core Levels) Nature of metal-ligand bonding, charge distribution on the ligand.

Exploration of 1 Phenyl 2 Phenylimino Ethanone in Materials Science Research

Development of Photoactive Materials Incorporating 1-Phenyl-2-(phenylimino)ethanone Moieties

The inherent photochemical potential of molecules containing both imine and carbonyl chromophores makes this compound a candidate for the design of photoactive materials. The photochemistry of related N-phenyl imines has been a subject of study, revealing pathways for energy dissipation and chemical transformation upon irradiation. For instance, the photochemistry of N-phenyl dibenzothiophene (B1670422) sulfoximine, which has a similar N-phenyl imino group, has been shown to undergo S-N photocleavage to produce phenyl nitrene. nih.gov This reactive intermediate can then participate in various reactions, indicating the potential for using such moieties to induce light-driven chemical changes in a material.

The conjugated system in this compound is expected to give rise to interesting photophysical properties, such as fluorescence and phosphorescence. The development of materials incorporating this moiety could lead to novel photo-responsive polymers, light-sensitive coatings, or molecules for optical data storage. Research in this area would likely focus on characterizing the absorption and emission spectra of this compound and its derivatives, as well as investigating their photochemical stability and quantum yields for various photochemical processes. The goal would be to harness the light-absorbing and energy-transferring capabilities of this molecule for the creation of new functional materials.

Application in Polymeric Materials: Imine-Based Polymers and Covalent Organic Frameworks (COFs)

The imine group in this compound provides a reactive handle for its incorporation into larger polymeric structures, including poly(imino ketone)s and Covalent Organic Frameworks (COFs).

Imine-Based Polymers:

Poly(imino ketone)s (PIKs) are a class of high-performance polymers that exhibit excellent thermal stability. ysu.amacs.org These polymers can be synthesized through methods like the palladium-catalyzed Hartwig-Buchwald reaction, involving the polycondensation of aromatic ketones with aromatic diamines. ysu.amacs.org The resulting polymers possess a backbone containing both imine and ketone functionalities, akin to the structure of this compound. The presence of both intermolecular and intramolecular hydrogen bonding in PIKs contributes to their robust mechanical properties. ysu.amacs.org The incorporation of the this compound moiety into such polymers could be explored to tailor their thermal and mechanical properties.

Polymer Type Monomers Key Properties Potential Application Areas
Poly(imino ketone)s (PIKs)Aromatic dichloro or dibromo ketones, Aromatic diaminesHigh thermal stability, Good mechanical propertiesAutomotive, Aerospace, Medical devices

Covalent Organic Frameworks (COFs):

COFs are a class of porous crystalline polymers with ordered structures, which are constructed from organic building blocks linked by strong covalent bonds. nih.gov Imine linkages are commonly used in the synthesis of COFs due to the reversible nature of the imine formation reaction, which allows for error correction and the formation of highly crystalline materials. labinsights.nl The synthesis of imine-linked COFs typically involves the reaction of an amine with an aldehyde. labinsights.nl

While direct use of this compound in COF synthesis is not yet widely reported, its di-functional derivatives could serve as valuable building blocks. For example, a diamino-functionalized derivative of this compound could be reacted with dialdehydes to form a COF with both imine and ketone functionalities within its framework. Such COFs could exhibit interesting properties for gas storage, separation, or catalysis due to the presence of the polar ketone group and the conjugated π-system. The synthesis of COFs with multiple, different linkages, such as imine and boroxine, has also been demonstrated, opening up possibilities for creating complex, functional frameworks. rsc.org

COF Linkage Type Reaction Key Features
ImineAmine + AldehydeReversible, allows for crystalline structures
BoroxineSelf-condensation of boronic acidsPlanar, forms stable frameworks
HydrazoneHydrazine + Aldehyde/KetoneForms robust linkages

Role in Supramolecular Chemistry for Self-Assembled Structures

The field of supramolecular chemistry focuses on the study of non-covalent interactions to create complex, self-assembled structures. grc.orgresearchgate.netnih.gov The α-diimine moiety in this compound is an excellent ligand for coordinating with metal ions, making it a valuable component for building metallosupramolecular architectures.

A study on the synthesis and characterization of metal complexes with the closely related ligand 1,2-Diphenyl-2-(phenylimino)-1-ethanone has demonstrated the formation of stable complexes with cobalt(II) and copper(II). These complexes were synthesized in a one-pot reaction and characterized by various spectroscopic and analytical techniques. The results indicated a high thermal stability for these complexes, with melting points in the range of 249-251 °C. Theoretical studies using density functional theory (DFT) have also been employed to understand the chemical reactivity and stability of such imino ethanone (B97240) metal complexes.

The ability of this compound and its derivatives to form well-defined complexes with metal ions opens up possibilities for creating a variety of supramolecular structures, such as cages, grids, and coordination polymers. These structures could find applications in areas like catalysis, molecular recognition, and as functional materials with tunable magnetic or optical properties.

Complex Metal Ion Ligand Reported Melting Point (°C)
[CoCl₂L¹]Co(II)1,2-Diphenyl-2-(phenylimino)-1-ethanone249-251
[CuCl₂L¹]Cu(II)1,2-Diphenyl-2-(phenylimino)-1-ethanone249-251
[CoCl₂L²]Co(II)1,2-Diphenyl-2-(p-tolylimino)-1-ethanone249-251
[CuCl₂L²]Cu(II)1,2-Diphenyl-2-(p-tolylimino)-1-ethanone249-251

Data from a study on related imino ethanone metal complexes.

Investigation of this compound in Sensing Applications

The development of chemosensors for the detection of metal ions and other analytes is a significant area of research in analytical and environmental chemistry. mdpi.comlupinepublishers.comnih.gov The structural features of this compound, particularly the presence of nitrogen and oxygen donor atoms and a conjugated electronic system, suggest its potential use as a chromogenic or fluorogenic chemosensor.

The interaction of the imine and carbonyl groups with metal ions could lead to a change in the electronic structure of the molecule, resulting in a detectable color change (colorimetric sensing) or a change in fluorescence intensity (fluorometric sensing). lupinepublishers.com The selectivity of such a sensor could be tuned by modifying the phenyl rings with different functional groups to create a specific binding pocket for a target analyte. For instance, rhodamine-based chemosensors, which also rely on changes in their electronic structure upon metal ion binding, are widely used for the detection of various metal ions. nih.gov

While direct studies on this compound as a chemosensor are limited, the principles of chemosensor design suggest its promise. Research in this area would involve synthesizing derivatives of this compound and evaluating their response to different metal ions and analytes using techniques like UV-Vis and fluorescence spectroscopy. The goal would be to develop selective and sensitive sensors for environmental monitoring, industrial process control, or biological applications.

Mechanistic Insights into Bioactivity of 1 Phenyl 2 Phenylimino Ethanone Analogs

Enzyme Inhibition Studies and Mechanistic Pathways (e.g., targeting specific enzymes)

A significant area of research for 1-phenyl-2-(phenylimino)ethanone analogs has been their ability to inhibit specific enzymes, thereby disrupting critical cellular processes. One notable target is the MCR-1 protein, which confers resistance to colistin (B93849), a last-resort antibiotic. The emergence of the mcr-1 gene poses a serious threat to global health. nih.govnih.gov

In a study aimed at identifying novel MCR-1 inhibitors, a series of 1-phenyl-2-(phenylamino)ethanone derivatives were synthesized and evaluated. nih.govnih.gov Through virtual screening, a racemic compound was identified as a potential MCR-1 inhibitor. nih.govnih.gov Subsequent in vitro cell-based and enzymatic assays confirmed that certain analogs could indeed target and inhibit the activity of the MCR-1 protein. nih.govnih.gov Specifically, compounds 6p and 6q were found to be potent inhibitors, and when combined with colistin, they completely inhibited the growth of E. coli expressing the mcr-1 gene. nih.govnih.gov

The proposed mechanism of inhibition involves the interaction of these analogs with key amino acid residues within the catalytic domain of MCR-1. Molecular docking studies have suggested that compounds 6p and 6q can form hydrogen bonds with Glu246 and Thr285, effectively occupying the enzyme's cavity. nih.govnih.gov This interaction is thought to be crucial for their inhibitory activity. The 1-phenyl-2-(phenylamino)ethanone core structure appears to be vital for occupying the cavity, while a carboxyl group can form essential hydrogen bonds with the aforementioned amino acids. nih.gov

Interactions with Biomolecules (e.g., DNA, proteins) and Binding Mechanism Elucidation

The biological activity of this compound analogs is not limited to enzyme inhibition. Their chemical structure allows for various interactions with other essential biomolecules, including proteins and nucleic acids.

The carbonyl group present in the 1-(4-(phenylamino)phenyl)ethanone (B1590181) structure is a key feature that can form covalent bonds with nucleophilic sites on proteins, potentially altering their structure and function. This covalent modification can lead to a cascade of downstream effects, influencing various cellular pathways.

While specific studies on the direct DNA binding of this compound itself are limited, related structures have shown the potential for such interactions. For instance, the planar conformation of similar diarylketone moieties raises the possibility of DNA intercalation. nih.gov This mode of action, where a molecule inserts itself between the base pairs of DNA, can disrupt DNA replication and transcription, leading to cytotoxic effects.

Structure-Activity Relationship (SAR) Studies for Understanding Biological Mechanisms

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For this compound analogs, SAR studies have provided valuable insights into the features necessary for their inhibitory effects.

In the context of MCR-1 inhibition, SAR studies revealed the importance of specific substituents on the core 1-phenyl-2-(phenylamino)ethanone structure. nih.gov By systematically modifying the R, R', and R'' groups, researchers were able to identify derivatives with enhanced potency. nih.gov For example, compounds 6g, 6h, 6i, 6n, 6p, 6q, and 6r all displayed more potent activity than the initial hit compound. nih.govnih.gov These studies highlighted that the nature and position of substituents on the phenyl rings play a critical role in the molecule's ability to fit into the binding pocket of the MCR-1 enzyme and establish key interactions. nih.gov

The general principle of SAR in this class of compounds suggests that the core scaffold provides the basic framework for binding, while the peripheral functional groups fine-tune the affinity and specificity for the biological target.

In Vitro Mechanistic Investigations of Cellular Pathways

The ultimate biological effect of a compound is the result of its influence on complex cellular pathways. In vitro studies using cell lines are instrumental in dissecting these mechanisms.

For analogs of this compound, research has indicated their potential to induce apoptosis, or programmed cell death, in cancer cells. This suggests that these compounds can activate specific signaling cascades that lead to the controlled demise of malignant cells.

Furthermore, some iron chelators based on a similar phenyl-ethanone scaffold have been shown to arrest the cell cycle at the G1/S phase in various cell lines. nih.gov While not direct analogs of this compound, these findings suggest that related structures can interfere with the machinery that governs cell proliferation. The ability to modulate the cell cycle is a key characteristic of many anti-cancer agents.

The immunomodulatory potential of related chalcone (B49325) derivatives (1,3-diphenyl-2-propen-1-one) has also been explored, with studies showing they can affect the function of various immune cells. researchgate.net This opens up the possibility that this compound analogs could also influence immune responses, a mechanism that warrants further investigation.

Interactive Data Table: MCR-1 Inhibition by 1-Phenyl-2-(phenylamino)ethanone Analogs

CompoundActivity against MCR-1 expressing E. coli (in combination with colistin)
Compound 3Complete inhibition at 100 µM
Compound 6pComplete inhibition at 25 µM
Compound 6qComplete inhibition at 25 µM

Future Research Directions and Emerging Paradigms for 1 Phenyl 2 Phenylimino Ethanone

Integration of Artificial Intelligence and Machine Learning in Research on 1-Phenyl-2-(phenylimino)ethanone

Key Research Areas:

Predictive Modeling: Machine learning algorithms, such as XGBoost, have already shown promise in predicting the catalytic activity of phenoxy-imine catalysts with high accuracy. nih.gov Future work will likely focus on developing more robust models for this compound-based systems by expanding datasets and incorporating a wider range of descriptors. nih.gov

Catalyst Design and Optimization: AI-driven approaches can guide the rational design of novel catalysts with enhanced activity, selectivity, and stability. frontiersin.orgresearchgate.net By analyzing vast chemical spaces, ML models can identify promising ligand modifications and reaction conditions, reducing the need for extensive experimental screening.

Mechanistic Understanding: AI and ML can help to unravel complex reaction mechanisms by identifying hidden patterns in experimental and computational data. frontiersin.org This can lead to a more profound understanding of the structure-activity relationships that govern the performance of this compound in various applications.

Enzyme Engineering: Machine-directed evolution is a powerful strategy for enhancing the activity and stereoselectivity of enzymes like imine reductases. acs.org This approach can be applied to develop biocatalysts for the synthesis of chiral amines and other valuable products derived from this compound.

Table 1: Application of AI/ML in this compound Research

Application AreaAI/ML TechniquePotential Impact
Catalyst Performance Prediction Supervised Learning (e.g., Regression, Classification)Accelerated screening of catalyst candidates.
Novel Catalyst Design Generative Models (e.g., GANs, VAEs)Discovery of novel ligand architectures.
Reaction Optimization Bayesian Optimization, Reinforcement LearningEfficient identification of optimal reaction conditions.
Mechanistic Elucidation Unsupervised Learning (e.g., Clustering, Dimensionality Reduction)Identification of key descriptors and reaction pathways.

Exploration of Novel Synthetic Methodologies Towards Sustainable Chemistry

Traditional methods for synthesizing α-diimines, such as the condensation of α-diketones with amines, can be challenging, especially for producing unsymmetrical structures. nih.govresearchgate.net Future research will focus on developing more sustainable and efficient synthetic routes.

Emerging Synthetic Strategies:

Multicomponent Reactions: One-pot, multicomponent reactions offer an atom-economical and operationally simple approach to α-diimines. researchgate.net For instance, a titanium-mediated multicomponent diimination of alkynes with C-nitrosos has been demonstrated for the synthesis of unsymmetrical α-diimines. nih.govrsc.org

Eco-Friendly Conditions: The development of synthetic methods that utilize environmentally benign solvents and catalysts is a key aspect of sustainable chemistry. researchgate.net Research into performing these reactions under solvent-free or aqueous conditions will be a priority.

Flow Chemistry: Continuous flow synthesis can offer improved control over reaction parameters, enhanced safety, and easier scalability compared to batch processes. Exploring the synthesis of this compound and its derivatives using flow reactors could lead to more efficient and sustainable production.

Design of Advanced Functional Materials Based on this compound Scaffolds

The unique electronic and coordination properties of the α-diimine scaffold make it an attractive building block for the design of advanced functional materials. rsc.orgwiley-vch.de

Potential Material Applications:

Polymer Science: α-Diimine complexes of late transition metals, particularly nickel and palladium, are well-known catalysts for olefin polymerization. rsc.orgnih.gov Future research will focus on designing catalysts based on the this compound framework to produce polymers with tailored microstructures and properties, such as branched and functionalized polyolefins. nih.govresearchgate.net

Self-Assembled Systems: The ability of this compound to form well-defined metal complexes can be exploited to construct supramolecular assemblies with interesting photophysical, electronic, or catalytic properties.

Smart Materials: Incorporating the this compound moiety into polymer backbones or as pendant groups could lead to the development of "smart" materials that respond to external stimuli such as light, heat, or chemical analytes.

Development of Multi-Functional Catalytic Systems

The versatility of the α-diimine ligand allows for the design of catalytic systems with multiple functionalities, enabling tandem or cascade reactions.

Future Catalytic System Designs:

Bifunctional Catalysts: Catalysts incorporating both a this compound-metal complex and another catalytic site (e.g., an acid, base, or another metal center) could facilitate sequential reactions in a single pot.

Supported Catalysts: Immobilizing this compound-based catalysts on solid supports like silica (B1680970) can enhance their stability, reusability, and applicability in industrial processes. nih.gov The design of novel linkers and supporting materials will be crucial for optimizing the performance of these heterogeneous catalysts. nih.gov

Redox-Active Ligands: The α-diimine ligand itself can be redox-active, participating in electron transfer processes during catalysis. rsc.org Exploring the non-innocent behavior of the this compound ligand in different metal complexes could lead to the discovery of new catalytic transformations. rsc.org

In-depth Mechanistic Studies of Biological Interactions and Target Identification

While the primary focus of research on this compound has been in catalysis, its structural motifs are also found in biologically active molecules. nih.govnih.gov

Key Research Thrusts:

Target Identification: For derivatives of this compound that exhibit biological activity, identifying their specific molecular targets is crucial for understanding their mechanism of action. nih.govyoutube.com Techniques such as photo-affinity labeling with diazirine-based probes and subsequent proteomic analysis can be employed for this purpose. nih.govrsc.org

Structure-Activity Relationship (SAR) Studies: A systematic investigation of how modifications to the this compound scaffold affect biological activity will be essential for the development of more potent and selective compounds. This can be guided by computational methods like molecular docking. nih.gov

Kinetic Studies of Biological Interactions: Understanding the rates at which these compounds interact with their biological targets can provide valuable mechanistic insights. nih.gov Techniques such as surface plasmon resonance and stopped-flow analysis can be utilized to determine kinetic parameters. nih.gov

Mechanistic Elucidation of Action: Detailed mechanistic studies, including the isolation and characterization of intermediates, can provide a deeper understanding of the biological processes modulated by these compounds. mdpi.com For example, a study on spiroindolones, which share structural similarities, elucidated the role of imine intermediates in determining the diastereoselectivity of a key reaction. mdpi.com

Interdisciplinary Research Foci for this compound

The future of research on this compound lies in fostering collaborations across different scientific disciplines.

Interdisciplinary Research Areas:

Chemical Biology: Combining the synthetic versatility of this compound with biological screening methods can lead to the discovery of novel probes for studying cellular processes and potential therapeutic leads. nih.gov

Materials Science and Engineering: The development of advanced functional materials based on this scaffold will require a close collaboration between synthetic chemists and materials scientists to design, fabricate, and characterize new materials with desired properties. researchgate.netosti.gov

Computational Chemistry and Data Science: The integration of high-throughput experimentation with AI/ML and theoretical calculations will be a powerful paradigm for accelerating the discovery and development of new applications for this compound. researchgate.net

Q & A

Basic: What are the primary synthetic routes for 1-phenyl-2-(phenylimino)ethanone, and what reaction conditions are critical for optimizing yield?

The compound is synthesized via condensation reactions. For example, 1-phenyl-2-(phenylsulfonyl)ethanone reacts with triethyl orthoformate (TEOF) in refluxing acetic anhydride, eliminating ethanol to form ethoxymethylene derivatives . Friedel-Crafts acylation using acyl chlorides and Lewis acid catalysts (e.g., AlCl₃) is another method for analogous ketones, requiring anhydrous conditions and controlled temperature to avoid side reactions .

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Key methods include:

  • IR Spectroscopy : Identifies carbonyl (C=O) and imine (C=N) stretches (e.g., 1650–1750 cm⁻¹ for ketones) .
  • Mass Spectrometry : Electron ionization (EI) confirms molecular ion peaks and fragmentation patterns .
  • Boiling Point/Density : Experimental values (e.g., ~330°C boiling point for phenylhydrazone derivatives) aid in purity assessment .
Property Value Method Reference
Boiling Point330.2°CExperimental
Density1.0–1.2 g/cm³Not specified

Basic: What biological activities are associated with this compound derivatives?

Derivatives inhibit MCR-1, an enzyme conferring colistin resistance in bacteria. The core structure interacts with MCR-1’s catalytic cavity, mimicking phosphatidylethanolamine (PE) substrates. Linear alkyl chain modifications at the R' position enhance binding affinity . Antimicrobial and anticancer properties are also explored, though mechanistic studies remain preliminary .

Advanced: How can structure-activity relationship (SAR) studies guide the design of potent MCR-1 inhibitors?

SAR relies on:

  • Substituent Optimization : Introducing hydrophobic chains (e.g., C₆–C₁₂ alkyl) improves lipid-binding in MCR-1’s substrate pocket .
  • Hydrogen Bonding : Carboxyl groups in derivatives form critical H-bonds with Arg263 and Glu246 residues, stabilizing enzyme-inhibitor complexes . Computational docking (e.g., AutoDock) validates these interactions .

Advanced: How do crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction (e.g., SHELX refinement) reveals triclinic packing (space group P1, α = 82.58°, β = 76.79°) for related enaminones. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures resolution of imine tautomerism .

Advanced: What strategies address discrepancies in spectral data during structural elucidation?

  • Cross-Validation : Compare IR, NMR, and high-resolution mass spectrometry (HRMS) to confirm functional groups and molecular weight .
  • Dynamic NMR : Resolve tautomerism in imine groups by analyzing temperature-dependent chemical shifts .

Advanced: How does this compound disrupt bacterial colistin resistance?

The compound competitively inhibits MCR-1’s phosphoethanolamine transferase activity, blocking lipid A modification. In vitro assays (MIC reduction from 32 µg/mL to 4 µg/mL in E. coli) confirm synergy with colistin . Resistance mechanisms (e.g., plasmid-borne mcr-1 mutations) necessitate continuous SAR updates .

Advanced: What computational tools predict physicochemical properties for derivative optimization?

  • QSAR Models : Use Quantum Chemistry and QSPR (Quantitative Structure-Property Relationship) to predict logP, solubility, and toxicity .
  • Molecular Dynamics (MD) : Simulate ligand-enzyme binding kinetics (e.g., GROMACS) to prioritize synthetic targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.